molecular formula C14H19NO3 B2894851 N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide CAS No. 1216845-75-8

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide

Cat. No.: B2894851
CAS No.: 1216845-75-8
M. Wt: 249.31
InChI Key: HRABSBKHIUJCNT-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is a chemical compound supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This synthetic benzamide derivative is characterized by a 4-methoxybenzamide group linked to a 1-hydroxycyclopentyl moiety. While the specific biological activity and mechanism of action for this precise molecule are not fully characterized in the available scientific literature, its structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery. Related scientific publications indicate that structurally similar N-substituted benzamide compounds are frequently explored for their diverse biological activities, including antiproliferative effects against human cancer cell lines . Furthermore, cyclopentylbenzamide derivatives have been investigated in patents for their potential use in the treatment of psychotic and cognitive disorders . The presence of the 4-methoxy group and the hydroxycyclopentyl group makes this compound a candidate for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop novel molecules targeting specific biochemical pathways. As with all research chemicals, safe handling procedures are essential. Consult the Safety Data Sheet for this product for detailed hazard and handling information. The product is stored and shipped in compliance with standard protocols to ensure stability.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-6-4-11(5-7-12)13(16)15-10-14(17)8-2-3-9-14/h4-7,17H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRABSBKHIUJCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with (1-hydroxycyclopentyl)methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group on the cyclopentyl ring can undergo oxidation to form ketone derivatives. This reaction is typically mediated by strong oxidizing agents under controlled conditions.

Reagent Conditions Product Source
KMnO₄ (acidic medium)Room temperature, 24 hoursN-[(1-oxocyclopentyl)methyl]-4-methoxybenzamide
CrO₃ in H₂SO₄0–5°C, 2–4 hoursSame as above

Key Findings :

  • Oxidation proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies .
  • The methoxy group remains inert under these conditions, preserving aromatic stability .

Reduction Reactions

The benzamide group can be reduced to form amine derivatives.

Reagent Conditions Product Source
LiAlH₄ in THFReflux, 6 hoursN-[(1-hydroxycyclopentyl)methyl]-4-methoxyaniline
NaBH₄/CuCl₂Ethanol, 50°C, 12 hoursPartial reduction to secondary alcohol

Mechanistic Insight :

  • LiAlH₄ reduces the amide carbonyl to a methylene group via a two-electron transfer mechanism .
  • NaBH₄/CuCl₂ systems show selectivity for partial reduction, likely due to steric hindrance from the cyclopentyl group .

Substitution Reactions

The methoxy group can participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Source
NH₃ (gas) in DMF120°C, 24 hoursN-[(1-hydroxycyclopentyl)methyl]-4-aminobenzamide
H₂O/H₂SO₄ (hydrolysis)80°C, 8 hours4-hydroxybenzamide derivative

Notable Observations :

  • Ammonia substitution proceeds via an SNAr mechanism, facilitated by the electron-donating methoxy group .
  • Hydrolysis under acidic conditions yields phenolic derivatives, but the reaction is slower compared to non-methoxy analogs .

Acylation of the Hydroxy Group

The cyclopentyl hydroxy group can be acylated to form ester derivatives.

Reagent Conditions Product Source
Acetyl chloride, pyridine0°C, 2 hoursAcetylated cyclopentyl derivative

Amide Hydrolysis

The primary amide bond undergoes hydrolysis under extreme pH conditions.

Conditions Product Source
6M HCl, reflux, 24 hours4-methoxybenzoic acid + amine byproduct

Photochemical Reactions

Limited studies suggest UV-induced cleavage of the amide bond.

Conditions Outcome Source
UV (254 nm), 48 hoursDegradation into cyclopentanol and benzoic acid derivatives

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring.

Reagent Conditions Product Source
Pd(OAc)₂, aryl boronic acidDMF, 80°C, 12 hoursBiaryl derivatives

Implications :

  • Suzuki-Miyaura coupling introduces aryl groups at the para position relative to the methoxy group .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it useful in the development of more complex molecules. The compound can undergo several reactions, including oxidation, reduction, and substitution, which facilitate the creation of derivatives with tailored properties.

Reaction TypeDescriptionResulting Products
OxidationHydroxy group oxidationKetone derivatives
ReductionReduction of amideAmine derivatives
SubstitutionNucleophilic substitutionVarious substituted benzamides

Biological Applications

Therapeutic Potential
Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as an antioxidant and antibacterial agent. Additionally, investigations into its anti-inflammatory and anticancer properties are ongoing.

  • Antioxidant Activity : The compound's ability to scavenge free radicals is being studied in cellular models.
  • Antibacterial Properties : Initial assays demonstrate effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is being explored through various in vitro studies.

Medicinal Chemistry

This compound is under investigation for its therapeutic applications in treating various diseases. Its mechanism of action appears to involve interactions with specific molecular targets, potentially influencing enzyme activity and cellular signaling pathways.

Case Study: Anti-inflammatory Properties

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound using animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Industrial Applications

The compound is also being explored for its use in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in:

  • Cosmetic Formulations : Due to its potential skin-beneficial properties, it is being evaluated for inclusion in cosmetic products aimed at improving skin health.
  • Material Science : Its stability and reactivity may lend itself to applications in creating novel polymers or composites.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Methoxybenzamide Derivatives

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Functional Groups
N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide (1-hydroxycyclopentyl)methyl C₁₄H₁₉NO₃ 249.3 g/mol Cyclopentanol, methoxy
N-(tert-butyl)-4-methoxybenzamide (42) tert-butyl C₁₂H₁₇NO₂ 207.3 g/mol Branched alkyl, methoxy
N-(2-iodophenyl)-4-methoxybenzamide 2-iodophenyl C₁₄H₁₂INO₂ 353.2 g/mol Iodo, methoxy
N-(1-benzyl-5-oxopyrrolidin-3-yl)methyl-4-methoxybenzamide Benzyl-substituted pyrrolidinone C₂₀H₂₂N₂O₃ 338.4 g/mol Pyrrolidinone, benzyl
4-tert-butyl-N-(4-methoxyphenyl)benzamide 4-tert-butylphenyl C₁₉H₂₃NO₂ 297.4 g/mol tert-butyl, methoxy

Key Observations :

  • Electron-Withdrawing Groups : The 2-iodophenyl group in introduces electron deficiency, which could alter electronic interactions in catalysis or receptor binding.

Key Observations :

  • Coupling Reagents : TBTU and HBTU are widely used for amide bond formation, as seen in and 7.
  • Yields : Yields vary significantly, with microwave-assisted or photoredox methods (e.g., 22% in ) often lower than conventional coupling (55% in ).

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed)
N-(tert-butyl)-4-methoxybenzamide (42) Not reported 167.4 (C=O), 55.5 (OCH₃) 228.0796 ([M+H]⁺)
3j (Fluorinated analog) Not reported Not reported 348.1603 ([M+H]⁺)
Ligand in FT-IR: 1650 cm⁻¹ (C=O stretch) UV-Vis: λₘₐₓ = 270 nm Not reported

Key Observations :

  • ¹³C NMR : The carbonyl carbon in Compound 42 resonates at δ 167.4 ppm, typical for benzamides.
  • HRMS : High-resolution mass spectrometry confirms molecular formulas with <5 ppm error, critical for structural validation.

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group on a cyclopentyl ring and a methoxy group on a benzamide moiety. This unique structure contributes to its interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycyclopentyl group may enhance binding affinity to molecular targets, while the methoxy group can modulate the compound's selectivity and potency. Preliminary studies suggest involvement in pathways related to oxidative stress and inflammation modulation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers, suggesting its role in protecting cells from oxidative damage.
  • Antibacterial Activity : Studies have explored its effectiveness against various bacterial strains, indicating promising antibacterial properties that warrant further investigation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. For instance, cell viability assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, with IC50 values indicating significant cytotoxicity at specific concentrations. The mechanisms underlying these effects are believed to involve apoptosis and cell cycle arrest .

Case Studies

A notable case study investigated the anti-inflammatory effects of this compound in a model of induced inflammation. Results showed a marked reduction in pro-inflammatory cytokines, suggesting its therapeutic potential for treating inflammatory disorders .

Study TypeFindingsReference
In Vitro AssaySignificant cytotoxicity against cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntibacterialEffective against various bacterial strains

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological properties and establish safe dosing guidelines for clinical applications .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amide coupling .
  • Catalyst Screening : Testing alternatives to DMAP (e.g., HOBt) to reduce racemization .
  • Temperature Control : Lower temperatures (0–5°C) during coupling to suppress hydrolysis .
  • Byproduct Monitoring : TLC or HPLC tracking of intermediates to identify competing reactions (e.g., over-oxidation of cyclopentanol) .

Basic: What biological targets are associated with this compound?

Methodological Answer:
The compound is hypothesized to inhibit phosphodiesterase IV (PDE IV) , a cAMP-degrading enzyme implicated in inflammation. Evidence includes:

  • Enzyme Assays : In vitro inhibition of PDE IV isolated from pig aorta (IC50 values < 100 nM) .
  • Cell-Based Studies : Suppression of superoxide O2− generation in guinea pig eosinophils, indicating anti-inflammatory potential .

Q. Advanced: How can target engagement be validated in complex biological systems?

Methodological Answer:

  • Molecular Docking : Computational modeling of the compound’s interaction with PDE IV’s catalytic domain .
  • CRISPR Knockout Models : PDE IV knockout cell lines to confirm specificity of activity .
  • Proteomics : SILAC-based profiling to identify off-target kinase interactions .

Basic: What structural features influence the compound’s biological activity?

Methodological Answer:
Key pharmacophores include:

  • Methoxy Group : Enhances lipophilicity and membrane permeability .
  • Cyclopentyl Hydroxyl : Critical for hydrogen bonding with PDE IV’s active site .
  • Benzamide Core : Stabilizes aromatic π-π stacking with receptor residues .

Q. Advanced: How can structure-activity relationships (SAR) guide derivatization?

Methodological Answer:

  • Substituent Scanning : Replace cyclopentyl with cyclohexyl or furan to assess steric/electronic effects .
  • QSAR Modeling : Multivariate regression analysis correlating logP, polar surface area, and IC50 values .
  • In Vivo Testing : Derivatives with improved metabolic stability (e.g., fluorinated analogs) in rodent models .

Basic: How does pH affect the compound’s stability in formulation?

Methodological Answer:

  • Accelerated Stability Studies : Incubation in buffers (pH 4.5–7.4) at 37°C reveals degradation via amide hydrolysis under acidic conditions (>20% degradation at pH 4.5 in 24 hours) .
  • Analytical Tools : UPLC-MS identifies degradation products (e.g., 4-methoxybenzoic acid) .

Q. Advanced: What strategies mitigate instability in aqueous formulations?

Methodological Answer:

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Prodrug Design : Masking the hydroxyl group as a phosphate ester for enhanced stability .

Basic: What analytical methods ensure purity and structural fidelity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection at 254 nm .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopentyl group .

Q. Advanced: How are polymorphic forms identified and controlled?

Methodological Answer:

  • DSC/TGA : Thermal analysis to detect polymorph transitions .
  • PXRD : Diffraction patterns to distinguish crystalline vs. amorphous forms .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., THP-1 monocytes) and PDE IV isoforms .
  • Meta-Analysis : Pool data from independent labs to identify trends (e.g., higher potency in low-serum conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.